Benzoporphyrin D
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Overview
Description
Benzoporphyrin D is a derivative of porphyrin, a class of organic compounds known for their extensive conjugated systems and significant roles in biological systems, such as hemoglobin and chlorophyll. This compound is particularly notable for its applications in photodynamic therapy, where it serves as a photosensitizer to treat various medical conditions, including cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoporphyrin D can be synthesized through several methods, including the condensation of pyrrole with benzaldehyde derivatives under acidic conditions. One common method involves the use of a template condensation reaction, which simplifies the synthesis process and yields analytically pure benzoporphyrins .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale condensation reactions followed by purification steps such as chromatography. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzoporphyrin D undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which are useful in various applications.
Reduction: Reduction reactions can modify the electronic properties of this compound, making it suitable for specific uses.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce different functional groups into the benzoporphyrin structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and alkyl halides are employed under controlled conditions.
Major Products: The major products of these reactions include various benzoporphyrin derivatives with altered electronic and photophysical properties, which can be tailored for specific applications.
Scientific Research Applications
Benzoporphyrin D has a wide range of applications in scientific research:
Chemistry: It is used as a photosensitizer in photodynamic therapy and as a catalyst in various chemical reactions.
Biology: this compound is employed in studies of cellular processes and as a fluorescent marker.
Industry: It is used in the development of optical sensors and materials for electronic devices.
Mechanism of Action
Benzoporphyrin D exerts its effects primarily through the generation of reactive oxygen species when activated by light. This process involves the absorption of light, which excites the benzoporphyrin molecule to a higher energy state. The excited molecule then transfers energy to molecular oxygen, producing singlet oxygen and other reactive oxygen species. These reactive species cause localized damage to cellular structures, leading to cell death .
Comparison with Similar Compounds
Tetrabenzoporphyrin: Similar in structure but with four benzene rings fused to the porphyrin core.
Phthalocyanine: Another porphyrin-like compound with extensive conjugation and similar applications in photodynamic therapy.
Chlorin: A reduced form of porphyrin with different photophysical properties.
Uniqueness: Benzoporphyrin D is unique due to its specific absorption properties and high efficiency in generating reactive oxygen species. Its structure allows for fine-tuning of its photophysical properties, making it highly versatile for various applications .
Properties
Molecular Formula |
C42H44N4O8 |
---|---|
Molecular Weight |
732.8 g/mol |
IUPAC Name |
3-[9-(2-carboxyethyl)-15-ethenyl-20,21-bis(ethoxycarbonyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid |
InChI |
InChI=1S/C42H44N4O8/c1-8-24-21(4)29-17-30-22(5)25(12-15-37(47)48)32(43-30)19-33-26(13-16-38(49)50)23(6)31(44-33)18-35-28-14-11-27(40(51)53-9-2)39(41(52)54-10-3)42(28,7)36(46-35)20-34(24)45-29/h8,11,14,17-20,39,44-45H,1,9-10,12-13,15-16H2,2-7H3,(H,47,48)(H,49,50) |
InChI Key |
UYFSAPNRJIQXGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=CC=C2C1(C3=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C6C(=C(C(=CC2=N3)N6)C)CCC(=O)O)CCC(=O)O)C)C)C=C)C)C(=O)OCC |
Origin of Product |
United States |
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